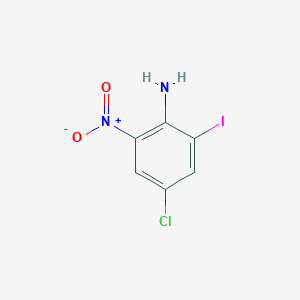

4-Chloro-2-iodo-6-nitroaniline

Description

Contextualization within Halogenated Nitroanilines and Aromatic Amines Research

Halogenated nitroanilines are a class of aromatic amines that contain both halogen atoms (such as chlorine, bromine, or iodine) and a nitro group attached to the aniline (B41778) ring. derpharmachemica.com These compounds are valuable building blocks in organic synthesis, finding application in the preparation of pharmaceuticals, dyes, and other specialty chemicals. The presence of both electron-withdrawing (nitro group) and electron-donating (amino group) substituents, along with the steric and electronic effects of the halogens, creates a complex and fascinating area of study. derpharmachemica.com Research in this field often focuses on the regioselective synthesis of these compounds and their subsequent transformations. derpharmachemica.com

Aromatic amines, in general, are fundamental to many areas of chemical science. The selective hydrogenation of halogenated nitroaromatics to produce haloanilines is a significant challenge from both academic and industrial perspectives. acs.org The development of efficient and selective methods for these transformations is an active area of research. acs.org

Significance of its Molecular Architecture for Synthetic and Mechanistic Studies

The molecular architecture of 4-Chloro-2-iodo-6-nitroaniline is of particular significance for several reasons. The presence of three different functional groups—chloro, iodo, and nitro—on the aniline ring allows for a wide range of chemical transformations. The nitro group can be reduced to an amino group, while the chloro and iodo substituents can participate in various coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

The positions of these substituents are also crucial. The nitro group, being a strong electron-withdrawing group, directs iodination to the 2-position during synthesis. The steric hindrance from the iodine atom can influence the outcomes of subsequent reactions. smolecule.com This unique arrangement of functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules.

Mechanistic studies involving multi-substituted anilines are essential for understanding the intricate details of chemical reactions. For instance, kinetic analyses of reactions involving aniline derivatives can reveal multi-step processes and the nature of reaction intermediates. rsc.org The electronic effects of the various substituents play a critical role in these mechanisms.

Evolution of Research Perspectives on Multi-substituted Anilines

Research interest in multi-substituted anilines has evolved significantly over time. Initially, the focus was on the synthesis of these compounds for use as dyes and pigments. However, with advancements in analytical techniques and a deeper understanding of reaction mechanisms, the focus has shifted towards their application in more complex synthetic endeavors and mechanistic studies. researchgate.netnih.gov

Modern research often explores the development of novel, efficient, and environmentally friendly methods for the synthesis of multi-substituted anilines. rsc.orgclockss.org For example, recent studies have reported on molybdenum-catalyzed and copper-catalyzed methods for the synthesis of various substituted anilines. researchgate.netchemeurope.com These methods offer robust and modular approaches to access a diverse range of these valuable compounds. researchgate.netnih.gov Furthermore, the study of co-crystals of halogenated nitroanilines with other molecules, such as caffeine, has opened up new avenues in crystal engineering and materials science. rsc.orgrsc.org

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 123158-75-8 | C6H4ClIN2O2 | 298.466 |

| 4-Chloro-2-nitroaniline (B28928) | 89-63-4 | C6H5ClN2O2 | 172.57 |

| 4-Chloro-2-iodoaniline | 63069-48-7 | C6H5ClIN | 253.47 |

| 2-Iodo-6-nitroaniline (B3030888) | 100704-34-5 | C6H5IN2O2 | 264.02 |

Data sourced from multiple chemical databases. sigmaaldrich.comnih.govmolbase.comnih.gov

Table 2: Synthetic Methods for Halogenated Nitroanilines

| Reaction | Reagents | Conditions | Key Features |

| Electrophilic Iodination | Iodine monochloride (ICl) | Glacial acetic acid, 120°C | Directs iodination to the 2-position due to the nitro group. |

| Iodination with Silver Nitrate | AgNO3, I2 | Ethanol (B145695), 20°C | Milder conditions and higher yield compared to the ICl method. |

| Reduction of Nitro Group | Iron, Hydrochloric acid | N/A | Converts the nitro group to an amino group. |

Information based on documented synthetic protocols.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-2-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQPNLNIJFQQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478493 | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123158-75-8 | |

| Record name | 4-Chloro-2-iodo-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Iodo 6 Nitroaniline and Derivatives

Regioselective Synthesis Strategies

The arrangement of chloro, iodo, and nitro groups on the aniline (B41778) scaffold requires careful planning to achieve the desired 4, 2, and 6 positions, respectively. The directing effects of these groups—amino (ortho-, para-directing and activating), nitro (meta-directing and deactivating), and halogens (ortho-, para-directing and deactivating)—must be strategically exploited.

Multi-step Nitration and Halogenation Approaches

A common and effective strategy involves a sequential introduction of the required functional groups onto an aniline precursor. This multi-step approach allows for the strategic manipulation of directing effects to ensure the correct placement of each substituent.

The synthesis often commences with the nitration of an appropriately substituted aniline. libretexts.org Direct nitration of aniline itself can be problematic, often leading to undesired side products or the formation of meta-isomers due to the protonation of the amino group in the strongly acidic nitrating mixture. chemistrysteps.com To circumvent this, the amino group is typically protected, for instance, by acetylation to form acetanilide. msu.edumsu.edu This protection attenuates the activating effect of the amino group and provides steric hindrance, favoring para-substitution. chemistrysteps.commsu.edu

The nitration of a precursor like 4-chloroaniline (B138754) would be a logical starting point. The amino group directs ortho to itself, and the chloro group also directs ortho/para. The initial nitration would likely yield a mixture of isomers, which would then require separation. A more controlled approach might involve starting with a precursor where some of the desired functionality is already in place. For instance, starting with 4-chloro-2-nitroaniline (B28928), the subsequent iodination can be directed to the position ortho to the amino group and meta to the nitro group. The synthesis of triaminophloroglucinol from phloroglucinol (B13840) utilizes a sequential nitration/reduction protocol, highlighting how nitration is a key step in creating highly substituted aromatics. researchgate.net

N-Iodosuccinimide (NIS) has emerged as a highly efficient and mild reagent for the iodination of aromatic compounds, including aniline derivatives. organic-chemistry.org It offers advantages over harsher iodinating agents like molecular iodine, particularly in terms of regioselectivity and reaction conditions. The use of NIS, often in the presence of an acid catalyst such as trifluoroacetic acid or p-toluenesulfonic acid, allows for the controlled iodination of activated and deactivated aromatic rings. organic-chemistry.org

For the synthesis of 4-chloro-2-iodo-6-nitroaniline, the iodination of a precursor like 4-chloro-6-nitroaniline would be a key step. The amino group strongly directs the incoming iodine to the ortho position. Research has shown that the iodination of 4-nitroaniline (B120555) using NIS can proceed with high yield, selectively forming 2-iodo-4-nitroaniline. acs.org Iron(III) catalysis can also be employed to activate NIS for the highly regioselective iodination of arenes under mild conditions. acs.org

A typical procedure for the synthesis of 2-iodo-6-nitroaniline (B3030888) involves the use of NIS in acetic acid at room temperature, which can provide high yields and selectivity. This method is also adaptable for industrial-scale production.

Table 1: Comparison of Iodination Methods for Nitroanilines

| Method | Iodinating Agent | Catalyst/Conditions | Yield (%) | Key Advantages |

| NIS Method | N-Iodosuccinimide (NIS) | p-Toluenesulfonic acid in acetonitrile | up to 99% | Mild conditions, high yield. |

| Iodine-Silver Acetate (B1210297) | Iodine (I₂) | Silver Acetate (AgOAc) in glacial acetic acid | High | High purity. |

| Iron-Catalyzed NIS | N-Iodosuccinimide (NIS) | Iron(III) chloride in an ionic liquid | 73% for 4-nitroaniline | Highly regioselective, mild conditions. acs.org |

This table is interactive. Click on the headers to sort the data.

The introduction of the chlorine atom can be achieved through electrophilic aromatic substitution. Given the presence of other substituents, the choice of chlorinating agent and catalyst is crucial to ensure regioselectivity. acs.org For a substrate like 2-iodo-6-nitroaniline, the amino group would direct the incoming chlorine to the para position (C-4), which is the desired location.

The use of chlorine gas with a Lewis acid catalyst like iron(III) chloride (FeCl₃) is a common method for the chlorination of deactivated rings. alevelchemistry.co.uk For instance, the chlorination of 2-iodo-6-nitroaniline using Cl₂ and FeCl₃ can yield 2-iodo-4-chloro-6-nitroaniline. Other protocols for the electrophilic chlorination of anilines involve the use of iodine(III) reagents in combination with aluminum salts under non-acidic conditions. researchgate.netbohrium.com

Diazotization-Mediated Halogenation Routes

An alternative and powerful strategy for the introduction of halogens onto an aromatic ring involves the diazotization of an amino group, followed by a substitution reaction. organic-chemistry.org This approach is particularly useful when direct halogenation is difficult or yields undesired isomers. nih.gov

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to replace a diazonium group with a halide. numberanalytics.comnumberanalytics.comwikipedia.org The process begins with the diazotization of a primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgslideshare.net This diazonium salt is then treated with a copper(I) halide (e.g., CuCl or CuBr) to introduce the corresponding halogen onto the aromatic ring. numberanalytics.comwikipedia.org

This method offers a high degree of regioselectivity as the position of the halogen is predetermined by the position of the initial amino group. numberanalytics.com For the synthesis of this compound, one could envision a precursor such as 2,6-dinitro-4-chloroaniline. One of the nitro groups could be selectively reduced to an amino group, which is then diazotized and subsequently replaced by iodine via a Sandmeyer-type reaction. While the classic Sandmeyer reaction uses copper salts, variations exist for iodination that may not require a metal catalyst. wikipedia.org The reaction of diazonium salts with potassium iodide is a common method for introducing iodine.

The versatility of diazonium salts extends beyond simple halogenation, as they can participate in a variety of other transformations, making them valuable intermediates in the synthesis of complex aromatic compounds. acs.orgresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for Aniline Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions offer a powerful way to functionalize halogenated aniline derivatives, allowing for the introduction of a wide variety of substituents with high selectivity.

Suzuki Coupling Applications

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. mdpi.comorganic-chemistry.org This methodology is highly effective for creating new carbon-carbon bonds and can be applied to functionalize halogenated anilines.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex (Ar-Pd-X). mdpi.comnumberanalytics.com

Transmetalation: In the presence of a base, the organic group from the boron reagent is transferred to the palladium complex, displacing the halide. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst. mdpi.com

For a substrate like this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective cross-coupling. The C-I bond is substantially more reactive towards oxidative addition with palladium than the C-Cl bond. This chemoselectivity enables the targeted functionalization at the 2-position while leaving the chlorine atom at the 4-position untouched for potential subsequent reactions. Research has demonstrated successful Suzuki couplings on iodo-substituted imidazoles and even selective couplings on dichloropyridines by controlling the ligand and reaction conditions. nih.govpreprints.org

Table 1: Conditions for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling This table presents representative conditions for the Suzuki coupling, which can be adapted for substrates like halogenated anilines.

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst for the cross-coupling reaction. organic-chemistry.orgacademie-sciences.fr |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, NHC ligands (e.g., IPr) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. organic-chemistry.orgnih.gov |

| Organoboron Reagent | Arylboronic acids, Boronic esters | Source of the organic group to be coupled. organic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron reagent to facilitate transmetalation. organic-chemistry.orgacademie-sciences.fr |

| Solvent | Toluene, Dioxane, Methanol, THF | Provides the medium for the reaction. |

Data sourced from multiple studies on Suzuki-Miyaura reactions. organic-chemistry.orgnih.govacademie-sciences.fr

Heck Coupling Applications

The Heck reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an unsaturated compound (an alkene) with an aryl or vinyl halide. numberanalytics.comorganic-chemistry.org This reaction forms a substituted alkene and is a powerful method for C-C bond formation. pearson.com

The mechanism of the Heck reaction shares the initial oxidative addition step with the Suzuki coupling, where the Pd(0) catalyst inserts into the aryl-halide bond. numberanalytics.com This is followed by migratory insertion of the alkene into the aryl-palladium bond and subsequent β-hydride elimination to release the final product and a palladium-hydride species. The base in the reaction regenerates the Pd(0) catalyst. numberanalytics.com

A key consideration when applying the Heck reaction to aniline derivatives is the potential for the amino group (-NH₂) to interact with the palladium catalyst. researchgate.net However, studies have shown that Heck couplings can be successfully performed on unprotected anilines, such as p-bromoaniline. researchgate.net The success of the reaction can depend on the catalyst system and the steric environment of the amino group. For instance, sterically hindered anilines or the use of specific catalysts like Pd/C or [Pd(PPh₃)₄] have been reported to yield good results. researchgate.net In cases of catalyst inhibition, the amino group can be temporarily protected with a group like a benzoyl or Boc group.

For this compound, the higher reactivity of the C-I bond would again direct the Heck reaction selectively to the 2-position, allowing for the introduction of a vinyl substituent.

Novel Synthetic Approaches and Catalyst Systems

Beyond traditional cross-coupling, new synthetic methods are continuously being developed for the synthesis of complex aniline derivatives. These novel approaches often offer improved efficiency, milder reaction conditions, or unique reaction pathways.

Catalyst-Free Imine Condensation-Isoaromatization for N-substituted Anilines

A recently developed method allows for the synthesis of 2-benzyl N-substituted anilines under catalyst- and additive-free conditions. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach provides an alternative to classical methods that often require harsh conditions or transition metal catalysts. beilstein-journals.org

The reaction proceeds through a sequential imine condensation–isoaromatization pathway. beilstein-journals.orgnih.gov It involves the reaction of an (E)-2-arylidene-3-cyclohexenone with a primary amine. beilstein-journals.org The key steps are:

Imine Condensation: The primary amine reacts with the ketone of the cyclohexenone to form a cyclohexenylimine intermediate. nih.gov

Isoaromatization: A subsequent tautomerization from the imine to an enamine, followed by a shift of the exocyclic double bond, leads to the formation of the stable aromatic aniline product. nih.gov

This methodology is notable for its operational simplicity, mild conditions, and avoidance of metal catalysts, making it an environmentally benign option. beilstein-journals.orgbeilstein-journals.org While this specific method yields N-substituted anilines with a 2-benzyl group, the underlying principle of condensation-aromatization represents an innovative strategy for constructing the aniline core.

Table 2: Synthesis of 2-benzyl-N-substituted Anilines via Imine Condensation-Isoaromatization Selected results from a study demonstrating the catalyst-free synthesis of N-substituted anilines.

| Entry | Amine | Solvent | Time (h) | Yield (%) |

| 1 | Benzylamine | Toluene | 46 | 52 |

| 2 | Benzylamine | DME | 11 | 82 |

| 3 | Propylamine | DME | 11 | 71 |

| 4 | Isobutylamine | DME | 12 | 74 |

Data adapted from Li, L. et al., Beilstein Journal of Organic Chemistry, 2024. researchgate.net The reaction was performed with (E)-2-benzylidene-3-cyclohexen-1-one and 10 equivalents of the primary amine.

Gold-Catalyzed Domino Reactions for Substituted Anilines

Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for reactions involving alkynes. nih.govbeilstein-journals.org A novel gold(I)-catalyzed domino reaction has been developed for the modular synthesis of a variety of substituted anilines from three separate components. rsc.orgrsc.org

This sophisticated process involves an auto-tandem catalytic sequence where a single gold catalyst promotes mechanistically distinct steps: rsc.org

Pyrrole (B145914) Synthesis: The gold catalyst first mediates a reaction between an aminoacetoaldehyde acetal (B89532) and a terminal alkyne to form a substituted pyrrole intermediate. rsc.org

Diels-Alder Reaction: The same gold catalyst then facilitates a Diels-Alder reaction between the in-situ generated pyrrole and a second, electron-deficient alkyne. rsc.orgrsc.org

Aromatization: The resulting 7-azabicyclo[2.2.1]heptane intermediate undergoes cleavage and aromatization to furnish the final substituted aniline product. rsc.org

This one-pot, three-component reaction demonstrates the versatility of gold catalysis in orchestrating complex molecular constructions. rsc.orgresearchgate.net It allows for the rapid assembly of polysubstituted anilines from simple starting materials, showcasing a significant advance in synthetic efficiency. rsc.org The utility of this method is further highlighted by the ability to derivatize the resulting anilines into pharmaceutically relevant heterocycles like benzoxazines. rsc.org

Three-Component Reactions involving Acetone (B3395972), Amines, and 1,3-Diketones

A versatile and efficient method for generating meta-substituted aniline derivatives involves a one-pot, three-component reaction of acetone, various amines, and 1,3-diketones. beilstein-journals.orgrsc.org This metal-free (3+3)-cyclocondensation cascade reaction provides a straightforward route to arylamines that can be difficult to access through traditional methods due to the ortho-/para-directing nature of the amino group. beilstein-journals.orgrsc.org The process can be performed using either conventional heating or microwave irradiation and is scalable, making it suitable for producing gram quantities of diverse anilines. rsc.orgrsc.org

The reaction mechanism begins with the in-situ formation of an imine from acetone and a primary or secondary amine. beilstein-journals.orgrsc.org This is followed by a nucleophilic aldol-type addition of the resulting enamine to the most electrophilic carbonyl group of the 1,3-diketone. rsc.org A subsequent intramolecular cyclization and dehydration/aromatization sequence yields the final meta-substituted aniline product. beilstein-journals.org

The success and efficiency of this reaction are significantly influenced by the electronic properties of the substituents on the 1,3-diketone. beilstein-journals.orgresearchgate.net The presence of an electron-withdrawing group (EWG) on the 1,3-diketone is pivotal for the reaction to proceed effectively. beilstein-journals.orgresearchgate.net A wide range of EWGs, including esters, ketones, and trifluoromethyl groups, have been successfully used, allowing for the synthesis of anilines with synthetically useful functionalities in the meta-position. beilstein-journals.orgrsc.org The reaction's compatibility with various functional groups and its ability to construct complex aniline structures from simple, readily available precursors underscore its utility in synthetic chemistry. beilstein-journals.org

Table 1: Examples of meta-Substituted Anilines from Three-Component Reactions This interactive table showcases the versatility of the three-component reaction. Select different amines and 1,3-diketones to see the resulting aniline product and typical yield.

| Amine | 1,3-Diketone (with EWG) | Resulting meta-Substituted Aniline | Typical Yield | Reference |

| Benzylamine | 1-(1,2,4-Oxadiazol-5-yl)butane-1,3-dione | N-Benzyl-3-(1,2,4-oxadiazol-5-yl)-5-methylaniline | 73% | beilstein-journals.org |

| Morpholine | 1-(1,2,4-Oxadiazol-5-yl)butane-1,3-dione | 4-(3-(1,2,4-Oxadiazol-5-yl)-5-methylphenyl)morpholine | 81% | beilstein-journals.org |

| Aniline | 1-(1,2,4-Oxadiazol-5-yl)butane-1,3-dione | 3-(1,2,4-Oxadiazol-5-yl)-5-methyl-N-phenylaniline | 75% | beilstein-journals.org |

Heterogeneous Catalytic Reduction of Halogenated Nitroaromatics

The selective catalytic reduction of the nitro group in halogenated nitroaromatics to form halogenated anilines is a cornerstone reaction in the fine chemical industry. ingentaconnect.comingentaconnect.com This transformation is challenging because the hydrogenation process can also lead to an undesired side reaction, hydrodehalogenation (the removal of halogen atoms), which reduces the yield and purity of the target product. google.comgoogle.com For a molecule like this compound, preserving both the chloro and iodo substituents is critical. The choice of catalyst, including the metal, support, and any modifiers, is paramount to achieving high selectivity. ingentaconnect.comacs.org

Platinum group metals (PGMs), particularly platinum (Pt) and palladium (Pd), are widely studied for the hydrogenation of nitroarenes due to their high catalytic activity. chimet.comrsc.orgresearchgate.net However, their high activity can also promote the undesired cleavage of carbon-halogen bonds, especially with more labile halogens like iodine and bromine. ingentaconnect.comnih.gov

Platinum has been identified as one of the most promising metals for this transformation, offering high activity for nitro reduction with a degree of selectivity. rsc.org Strategies to enhance the selectivity of Pt catalysts often involve modifying the catalyst's surface or its interaction with the support. rsc.org One approach is the addition of modifiers or promoters, such as copper, which can improve selectivity when co-precipitated with platinum on an active carbon support. google.com Another effective strategy is to alter the electronic properties and structure of the active sites by depositing carbon species on the Pt surface, which can restrict the planar interaction of the aromatic ring with the catalyst and inhibit dehalogenation. acs.org

Palladium catalysts are also highly active but can be less selective than platinum. google.com Their selectivity can be significantly improved by using catalytic transfer hydrogenation with agents like hydrazine (B178648) hydrate, which can allow for the reduction to proceed under milder conditions. nih.gov The choice of reaction conditions, such as using an open reflux system versus a sealed tube, can also conveniently control chemoselectivity with Pd/C catalysts. nih.gov

In recent years, gold (Au) and silver (Ag) nanoparticles have emerged as highly selective catalysts for the reduction of nitroaromatics. ingentaconnect.commdpi.com A key advantage of these metals is their ability to preferentially adsorb the nitro group over other reducible functionalities, thereby minimizing side reactions like dehalogenation. acs.org

The catalytic activity of gold and silver is highly dependent on nanoparticle size, with smaller particles generally exhibiting higher activity. nih.gov The support material also plays a crucial role. For instance, core-shell nanostructures, such as gold-silver alloys on a gold nanocube core (AuNC₁@Ag₀.₂₅Au₀.₂₅), have shown excellent catalytic activity, far surpassing that of the individual metals. acs.org The mechanism involves the adsorption of both the nitroaromatic compound and the hydride source (e.g., NaBH₄) onto the nanoparticle surface, facilitating the hydrogenation of the nitro group. mdpi.commdpi.com

Silver nanoparticles supported on various materials have demonstrated high efficiency and recyclability for nitroaromatic reduction. nih.gov For example, Ag/SiO₂ has been reported as a novel catalyst with high activity and selectivity for the hydrogenation of chloronitrobenzenes. researchgate.net

Nickel catalysts, especially Raney Nickel, are a cost-effective alternative to precious metals and are widely used in industrial hydrogenation processes. google.comgoogle.comresearchgate.net However, a major drawback of conventional Raney Ni is its propensity to cause significant hydrodehalogenation, leading to lower yields and product impurities. google.comgoogle.com

To overcome this limitation, various strategies have been developed. The use of dehalogenation inhibitors or modifiers in conjunction with Raney Ni is a common approach. google.com Adding ligands like triphenylphosphine (B44618) (TPP) to Raney Ni has been shown to effectively improve the chemical selectivity for the desired aniline while maintaining high activity. researchgate.net The choice of solvent also has a pronounced effect on both reaction rate and selectivity, with protic solvents like ethanol (B145695) often leading to less dehalogenation compared to non-protic solvents. researchgate.net Nickel boride (Ni–B) catalysts have also been explored and found to be more active than Raney Ni, with selectivities for p-chloroaniline greater than 99% being reported. researchgate.net

The catalyst support is not merely an inert carrier but an active component that can profoundly influence the catalyst's performance by affecting metal dispersion, particle size, stability, and electronic properties. nih.govugr.es The use of unconventional supports is a key strategy for developing highly selective and robust catalysts. ingentaconnect.comacs.org

Examples of advanced supports include:

Mesoporous Materials: Supports with high surface area and tunable pore sizes, such as mesoporous silica (B1680970) (e.g., SBA-15) and carbon xerogels, can lead to highly dispersed and stable metal nanoparticles. nih.govugr.esbohrium.com The confinement of nanoparticles within these pores can prevent aggregation and improve durability. acs.org

Carbon-Based Supports: Activated carbon is a common support, but advanced forms like carbon nanotubes and N,P co-doped carbon materials can offer enhanced metal-support interactions, improving selectivity. rsc.orggrafiati.com

Polymer and Biopolymer Supports: Natural polymers like chitosan (B1678972) and cellulose, or synthetic polymers like poly(N-isopropyl acrylamide), can act as stabilizers for metal nanoparticles. rsc.orgmdpi.com These supports are often biocompatible and can provide functional groups that favorably modify the catalyst's surface.

Magnetic Nanoparticles: Supporting catalysts on a magnetic core (e.g., Fe₃O₄ or γ-Fe₂O₃) offers a practical advantage for industrial processes. nih.govmdpi.com These catalysts can be easily recovered from the reaction mixture using an external magnetic field, simplifying purification and enabling efficient recycling. mdpi.com

Preparation methods that create unique active sites, such as forming bimetallic alloys or core-shell structures, are also critical for enhancing selectivity by isolating active sites and modifying their electronic structure. acs.org

Industrial Scale Production Considerations for Substituted Anilines

The industrial production of substituted anilines via catalytic hydrogenation of the corresponding nitroaromatics is a large-scale process where efficiency, safety, and cost are paramount. researchgate.netintratec.us While the hydrogenation of simple nitroarenes is well-established, the selective synthesis of functionalized anilines, such as halogenated ones, presents significant challenges that must be addressed for viable industrial application. researchgate.netresearchgate.net

A key trend in modern chemical manufacturing is the shift from traditional batch reactors to continuous flow systems. researchgate.netresearchgate.net Continuous flow processes, often utilizing micropacked bed reactors, offer superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and increased productivity. researchgate.netresearchgate.net For the hydrogenation of halogenated nitroaromatics, continuous flow has been shown to achieve excellent yields (e.g., 99.8% for 3,4-dichloroaniline) with negligible dehalogenation under mild conditions. researchgate.net

Catalyst selection and management are critical economic factors. While precious metals like platinum offer high activity and selectivity, their cost necessitates extremely efficient use and recycling. chimet.comrsc.org Non-noble metal catalysts like Raney Nickel are cheaper but often suffer from lower selectivity and deactivation due to leaching or poisoning, which can complicate downstream processing and affect product quality. google.comresearchgate.net Therefore, the development of robust, highly selective, and easily recyclable catalysts, such as those on magnetic supports, is a major focus of industrial research. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Chloro-2-iodo-6-nitroaniline, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbon atoms in the aromatic ring.

Proton (¹H) NMR Chemical Shift Analysis in the Presence of Halogens

The ¹H NMR spectrum of this compound is expected to show two aromatic protons. The chemical shifts of these protons are significantly influenced by the electronic effects of the three substituents: the electron-donating amino group (-NH₂) and the electron-withdrawing nitro (-NO₂), chloro (-Cl), and iodo (-I) groups.

The nitro group, being strongly deactivating, will cause a downfield shift (to a higher ppm value) for the adjacent protons. The halogens also exert a deshielding effect, though generally less pronounced than the nitro group. In similar structures like 4-chloro-2-nitroaniline (B28928), the proton situated between the nitro and chloro groups appears at a lower field than the other aromatic protons. acs.org For instance, in 2-nitroaniline, the proton at the C6 position (ortho to the nitro group) resonates at approximately 8.1 ppm. chemicalbook.com

In this compound, the two remaining protons are at the C3 and C5 positions. The proton at C3 is ortho to both the iodo and nitro groups, while the proton at C5 is ortho to the chloro and amino groups. The cumulative deshielding from the adjacent iodo and nitro groups is expected to shift the C3-H proton significantly downfield. Conversely, the C5-H proton will be influenced by the ortho chloro and amino groups.

Based on data from related compounds, a predicted ¹H NMR spectrum can be estimated. For example, in 4-chloro-2-iodoaniline, the proton at a position analogous to C3 (but without the nitro group) appears around 7.10 ppm. rsc.org The addition of the strongly withdrawing nitro group at C6 would likely shift this proton further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C3-H | 8.0 - 8.4 | d |

| C5-H | 7.0 - 7.4 | d |

| NH₂ | 5.0 - 6.0 | br s |

d = doublet, br s = broad singlet

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum provides detailed information on the carbon skeleton. The chemical shifts of the six aromatic carbons are influenced by the inductive and resonance effects of the substituents. Electron-withdrawing groups (like -NO₂, -Cl, -I) generally cause a downfield shift of the ipso-carbon (the carbon directly attached to the substituent) and the para-carbon, while the effect on ortho and meta carbons can vary. mdpi.com The amino group is a strong electron-donating group, causing an upfield shift (lower ppm) for the ortho and para carbons.

In p-nitroaniline, the carbon attached to the nitro group (C4) is shielded due to resonance, appearing at a higher field than the carbon attached to the amino group (C1). chemicalforums.com The presence of halogens introduces further complexity. For example, in 4-chloro-2-nitroaniline, the carbon signals have been assigned, providing a basis for predicting the shifts in the target molecule. acs.orgacs.org The carbon bearing the iodine atom (C2) is expected to be significantly shielded (shifted to a lower ppm value) due to the "heavy atom effect." rsc.org

By analyzing the substituent chemical shift (SCS) effects from related molecules like 4-iodo-2-nitroaniline (B1312708) and other halogenated nitroanilines, a prediction for the ¹³C NMR spectrum of this compound can be constructed. rsc.orgspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (-NH₂) | 145 - 150 |

| C2 (-I) | 85 - 95 |

| C3 | 128 - 132 |

| C4 (-Cl) | 120 - 125 |

| C5 | 115 - 120 |

| C6 (-NO₂) | 135 - 140 |

Application of Deuterated Analogs for Mechanistic Investigations

The use of deuterated analogs in NMR studies is a powerful tool for elucidating reaction mechanisms and understanding dynamic processes. By selectively replacing a proton with a deuterium (B1214612) atom, specific signals in the ¹H NMR spectrum can be eliminated, which aids in peak assignment. Furthermore, kinetic isotope effects observed in reactions involving deuterated compounds can provide insight into the rate-determining steps of a chemical transformation. caltech.edu

For a compound like this compound, a deuterated analog, for example, where the amino protons are replaced by deuterium (by exchange with D₂O), would help to definitively identify the NH₂ signal in the ¹H NMR spectrum. sigmaaldrich.com While specific studies on the use of deuterated this compound for mechanistic investigations were not found in the surveyed literature, this approach remains a valuable potential strategy for studying its reactivity, for instance, in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. cardiff.ac.uk

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of N-H Bending Vibrations

Primary aromatic amines typically show a characteristic N-H bending (scissoring) vibration in the region of 1580-1650 cm⁻¹. orgchemboulder.com For p-nitroaniline, this scissoring vibration is observed around 1628-1630 cm⁻¹. researchgate.net The exact position of this band is sensitive to the electronic environment and hydrogen bonding. In this compound, the presence of multiple electronegative substituents and the potential for intramolecular hydrogen bonding between the amino group and the ortho-nitro group would influence the frequency of this vibration.

In addition to the scissoring mode, N-H wagging and twisting vibrations occur at lower frequencies. The N-H wagging, a broad and strong absorption, is typically found in the 910-665 cm⁻¹ range for primary amines. orgchemboulder.com

Table 3: Characteristic N-H Bending Vibrations in Anilines

| Vibrational Mode | Typical Range (cm⁻¹) | Expected for this compound |

| N-H Scissoring | 1580 - 1650 | ~1620 - 1640 |

| N-H Wagging | 665 - 910 | ~700 - 800 |

Characterization of C-H Bending Vibrations

The aromatic C-H bending vibrations are particularly useful for determining the substitution pattern of the benzene (B151609) ring. These vibrations are categorized as in-plane and out-of-plane bending.

In-plane C-H bending vibrations for substituted benzenes appear in the region of 1000-1300 cm⁻¹. derpharmachemica.com These bands are often sharp but can be of weak to medium intensity. jchps.com

Out-of-plane C-H bending vibrations are typically found between 650 and 1000 cm⁻¹ and are often strong, making them diagnostically significant. libretexts.org The number and position of these bands are characteristic of the number of adjacent hydrogen atoms on the aromatic ring. For this compound, with two isolated aromatic hydrogens, specific out-of-plane bending frequencies are expected. For a similar substitution pattern (e.g., 1,2,3,5-tetrasubstituted), characteristic bands would appear in the 800-900 cm⁻¹ region.

Table 4: Characteristic C-H Bending Vibrations in Substituted Benzenes

| Vibrational Mode | Typical Range (cm⁻¹) |

| In-plane bending | 1000 - 1300 |

| Out-of-plane bending | 650 - 1000 |

X-ray Diffraction (XRD) and Crystallography

While the crystal structure of this compound itself has not been reported, data from analogous compounds provide a robust framework for predicting its key structural features. For instance, the synthesis of this compound from 4-chloro-2-nitroaniline has been documented, yielding brown needles with a melting point of 134–135°C. The crystallographic data for a series of related halogenated nitroanilines and nitrobenzenes allow for an informed discussion of its likely structure.

By examining these analogues, we can anticipate the core geometry of the benzene ring and the spatial arrangement of its six substituents. The presence of a bulky iodine atom and an amino group ortho to each other, and a nitro group ortho to the iodine, suggests significant steric hindrance that will influence the planarity of the molecule.

The solid-state packing of this compound is expected to be dominated by a network of non-covalent interactions. Halogen bonding, a directional interaction between an electrophilic region on a halogen atom (in this case, iodine and chlorine) and a nucleophile, is a key feature in many halogenated compounds. scholaris.ca In the crystal structure of the related 2,4-dichloro-1-iodo-6-nitrobenzene, short I⋯O contacts of 3.387 Å are observed, indicating the presence of halogen bonding. nih.gov Given the similar arrangement, it is highly probable that the iodine atom in this compound engages in halogen bonds with the oxygen atoms of the nitro group or the nitrogen of the amino group of neighboring molecules.

The orientation of the nitro group relative to the plane of the benzene ring is a critical structural parameter, often described by the C-C-N-O dihedral angle. This angle is a result of the balance between the resonance stabilization that favors planarity and the steric repulsion from adjacent substituents that favors a twisted conformation.

In sterically unhindered nitroanilines, the nitro group tends to be nearly coplanar with the aromatic ring to maximize resonance. However, in molecules with bulky ortho-substituents, significant twisting is observed. For example, in 2,4-dichloro-1-iodo-6-nitrobenzene, which has an iodine atom and a chlorine atom ortho to the nitro group, the dihedral angle between the nitro group and the benzene ring is a full 90°. nih.gov This is attributed to the severe steric strain imposed by the two ortho substituents. A similar, though perhaps slightly less pronounced, effect is anticipated for this compound, where the nitro group is flanked by an iodine atom and the benzene ring itself. The presence of the ortho-iodo substituent is expected to force the nitro group to twist significantly out of the benzene ring's plane. In contrast, the related compound 4-chloro-1-iodo-2-nitrobenzene, with only one substituent ortho to the nitro group, shows two distinct dihedral angles of 29.0° and 51.0° due to disorder.

Table 1: Comparison of Nitro Group Dihedral Angles in Related Compounds

| Compound | Substituents Ortho to Nitro Group | Dihedral Angle (Nitro Group vs. Benzene Ring) | Citation |

| 2,4-dichloro-1-iodo-6-nitrobenzene | I, Cl | 90° | nih.gov |

| 4-chloro-1-iodo-2-nitrobenzene | I | 29.0 (2)° and 51.0 (3)° (disordered) | |

| 2-bromo-4-nitroaniline | - | 4.57 (4)° | scholaris.ca |

This table is generated based on available data for analogous compounds to infer the potential structural characteristics of this compound.

Disorder is a common phenomenon in crystallography where a molecule or a part of it occupies multiple positions in the crystal lattice. The nitro group, due to its shape and rotational flexibility, is particularly prone to disorder. In the crystal structure of 4-chloro-1-iodo-2-nitrobenzene, the nitro group is disordered over two sites with nearly equal occupancies (0.506:0.494). This disorder is a mechanism to avoid unfavorable short intermolecular contacts, particularly between oxygen atoms of adjacent nitro groups.

A similar disorder of the nitro group is plausible for this compound. The specific nature of the crystal packing, dictated by the complex interplay of hydrogen and halogen bonds, will determine whether such disorder is energetically favorable. The avoidance of steric clashes and the optimization of intermolecular interactions are the primary driving forces behind the final, ordered or disordered, crystal packing arrangement.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular weight of this compound is 298.46 g/mol .

While the specific mass spectrum for this compound is not detailed in the available literature, the fragmentation pathways can be predicted based on the behavior of similar compounds. For halogenated nitroanilines, common fragmentation patterns observed under electron ionization (EI) include the loss of the nitro group (NO2, 46 Da) and the subsequent loss of halogen atoms. For instance, the mass spectrum of the related compound 2-bromo-6-chloro-4-nitroaniline (B165282) shows characteristic peaks corresponding to the molecular ion and fragments resulting from the loss of the nitro group. nih.gov

Therefore, the mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 298 (and its isotopic pattern due to Cl). Key fragmentation peaks would likely correspond to the loss of the nitro group ([M-NO2]+ at m/z 252), followed by potential losses of iodine and chlorine atoms, providing clear evidence for the presence and connectivity of these functional groups.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Chloro-2-iodo-6-nitroaniline, DFT can provide crucial insights into its reactivity and electronic properties.

Modeling Transition States and Activation Energies for Reaction Pathways

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, this would involve modeling the reaction pathways of interest, such as nucleophilic or electrophilic substitution. By locating the transition state geometry, the energy barrier for a given reaction can be determined, providing a quantitative measure of the reaction rate. For instance, in a hypothetical nucleophilic aromatic substitution reaction, DFT could be used to model the approach of a nucleophile, the formation of the Meisenheimer complex (the intermediate), and the departure of the leaving group.

Table 1: Illustrative DFT-Calculated Activation Energies for a Hypothetical Reaction Pathway

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Leaving Group Departure | TS2 | 8.5 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netnih.gov

For this compound, the presence of electron-withdrawing groups (nitro and chloro) and a bulky iodo group would significantly influence the energies of the frontier orbitals. DFT calculations would likely show that the HOMO is localized on the aniline (B41778) nitrogen and the aromatic ring, while the LUMO is predominantly located on the nitro group and the aromatic carbon atoms attached to it. A smaller HOMO-LUMO gap would suggest higher reactivity. researchgate.netthaiscience.info

Table 2: Predicted Frontier Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -3.2 |

| HOMO-LUMO Gap | 3.6 |

| Ionization Potential | 6.8 |

| Electron Affinity | 3.2 |

Note: These values are estimations based on typical DFT calculations for similar halogenated nitroanilines and are for illustrative purposes.

Resolution of Regioselectivity Predictions in Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction class for benzene (B151609) derivatives. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. In this compound, the amino group is a strong activating group and an ortho-, para-director. The nitro group is a strong deactivating group and a meta-director. The chloro and iodo groups are deactivating but ortho-, para-directing. libretexts.orgyoutube.com

DFT can be used to predict the regioselectivity of electrophilic aromatic substitution by calculating the energies of the possible intermediates (sigma complexes or arenium ions) for ortho, meta, and para attack. The most stable intermediate will correspond to the major product. For this compound, the directing groups are in conflict. DFT calculations would be essential to resolve the preferred site of electrophilic attack by quantitatively assessing the stability of the various possible intermediates. The calculations would likely indicate that the positions ortho and para to the activating amino group and not sterically hindered by the bulky iodo group are the most favorable for substitution.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and dynamic behavior over time. The rotation around the C-N bonds (both for the amino and nitro groups) and the potential for intramolecular hydrogen bonding between the amino and nitro groups are key conformational features that can be explored.

MD simulations would reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule interacts with its environment, such as a solvent or a biological receptor. The simulations could also shed light on the planarity of the molecule and the degree of rotational freedom of the substituent groups.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are regression or classification models that relate a set of predictor variables (molecular descriptors) to a response variable (biological activity or a physicochemical property). nih.govnih.gov

For this compound, QSAR models could be developed to predict its biological activity, such as its potential toxicity or therapeutic efficacy, based on a dataset of related compounds with known activities. mdpi.com Similarly, QSPR models could predict its physicochemical properties, like solubility, boiling point, or partition coefficient.

The development of a QSAR/QSPR model would involve calculating a wide range of molecular descriptors for this compound and a series of similar molecules. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the property of interest. Such models are valuable for screening large libraries of virtual compounds and for guiding the design of new molecules with desired properties.

Reaction Mechanisms and Reactivity of 4 Chloro 2 Iodo 6 Nitroaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The feasibility and outcome of such reactions on 4-chloro-2-iodo-6-nitroaniline are heavily influenced by the electronic effects of the existing substituents.

The benzene (B151609) ring of this compound is considered to be strongly deactivated towards electrophilic attack. This deactivation is a cumulative effect of the electron-withdrawing nature of the nitro, chloro, and iodo substituents.

Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring through both resonance and inductive effects, making it less susceptible to attack by electrophiles. wikipedia.orgmsu.edu

Amino Group (-NH2): In contrast, the amino group is a potent activating group, donating electron density to the ring through resonance. wikipedia.org However, in the case of this compound, the strong deactivating effects of the other three substituents overwhelm the activating effect of the amino group.

The combination of these groups results in a significantly electron-deficient aromatic ring, requiring harsh conditions for most electrophilic substitution reactions to proceed. wikipedia.org

The position of any potential electrophilic attack is determined by the directing effects of the substituents.

The amino group is an ortho, para-director.

The chloro and iodo groups are also ortho, para-directors. smolecule.com

The nitro group is a meta-director. msu.edu

In this compound, the substituents are located at positions 1(NH2), 2(I), 4(Cl), and 6(NO2). The only available carbon atom for substitution is at position 5. The directing effects of the substituents converge on this position:

Position 5 is para to the iodo group at C2.

Position 5 is ortho to the chloro group at C4.

Position 5 is ortho to the nitro group at C6.

Position 5 is meta to the amino group at C1.

Despite the strong deactivation of the ring, if an electrophilic substitution were to occur, it would be predicted to happen at the C5 position. However, the steric hindrance from the adjacent chloro and nitro groups, combined with the severe electronic deactivation, makes such reactions challenging.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with strong electron-withdrawing groups. msu.edulibretexts.org The presence of a nitro group ortho or para to a halogen atom significantly activates the ring for nucleophilic attack. msu.edulibretexts.org

In this compound, the nitro group at C6 is ortho to the iodine atom at C2 and para to the chlorine atom at C4. This electronic arrangement makes both halogen sites susceptible to nucleophilic displacement. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orggovtpgcdatia.ac.in

The relative reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I. However, the specific conditions and the nature of the nucleophile can influence which halogen is displaced. For instance, studies on related chloronitrobenzene compounds show that the chlorine atom can be displaced by various nucleophiles. smolecule.comrsc.org Given that the chlorine at C4 is para to the strongly activating nitro group, it is a probable site for nucleophilic attack. Reactions with nucleophiles like ammonia (B1221849) or hydroxide (B78521) could potentially replace the chlorine atom. smolecule.com

Reduction of the Nitro Group to Amine Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis. This reaction can be achieved using a variety of reducing agents. organic-chemistry.org For nitroarenes bearing halogens, selective reduction is crucial to avoid dehalogenation.

Common methods for nitro group reduction that are often compatible with aryl halides include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrazine (B178648) hydrate. organic-chemistry.org

Reduction with metals in acidic media, such as iron (Fe) in hydrochloric acid (HCl) or tin (Sn) in HCl. msu.edu

Using reagents like sodium borohydride (B1222165) (NaBH4) in the presence of catalysts. unimi.it

The reduction of this compound would yield 4-chloro-2-iodo-1,6-diaminobenzene. Care must be taken during the reduction, as some conditions, particularly vigorous catalytic hydrogenation, can lead to the undesired removal of the iodine or chlorine atoms (hydrodehalogenation). organic-chemistry.orgacs.org

The reduction of a nitro group to an amine proceeds through a series of intermediates. The generally accepted pathway, first proposed by Haber, involves a stepwise reduction. unimi.it

Reaction Pathway of Nitro Group Reduction Nitroarene → Nitrosoarene → Hydroxylamine (B1172632) → Amine

Initially, the nitro compound is reduced to a nitroso intermediate (e.g., 4-chloro-2-iodo-6-nitrosoaniline). This is then further reduced to the corresponding hydroxylamine (e.g., N-(4-chloro-2-iodo-6-aminophenyl)hydroxylamine). The final step is the reduction of the hydroxylamine to the amine product. unimi.it In some reaction pathways, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo species, which are then further reduced to the final amine. unimi.it The isolation of these intermediates is generally difficult as they are highly reactive and readily reduced under the reaction conditions.

Reactions involving the Iodine Atom

The iodine atom in this compound is a versatile handle for synthetic transformations, primarily due to its ability to participate in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker than the carbon-chlorine bond, making the iodine atom a better leaving group in these reactions. smolecule.com

This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C2 position. Important reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds. smolecule.com

Heck Reaction: Palladium-catalyzed reaction with alkenes.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes. cardiff.ac.uk

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.

For example, the iodine atom allows this compound to be used as a building block in the synthesis of more complex molecules, such as phenoxazines, which are valuable in dye chemistry and materials science. mdpi.comresearchgate.net The reactivity of the iodine atom provides a strategic advantage for introducing a wide variety of functional groups onto the aromatic ring. msu.edu

Interactive Data Tables

Table 1: Properties of this compound and its Precursor Data sourced from publicly available chemical databases. sigmaaldrich.com

| Compound Name | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Chloro-2-nitroaniline (B28928) | C₆H₅ClN₂O₂ | 172.57 | 117-119 | - |

| This compound | C₆H₄ClIN₂O₂ | 298.47 | 134-135 | Brown needles |

Table 2: Summary of Reactivity

| Reaction Type | Position(s) Involved | Key Features | Potential Products |

| Electrophilic Aromatic Substitution (EAS) | C5 | Ring is strongly deactivated; sterically hindered. | 5-substituted-4-chloro-2-iodo-6-nitroaniline |

| Nucleophilic Aromatic Substitution (SNAr) | C2 (Iodo), C4 (Chloro) | Activated by the -NO2 group; C4 is para, C2 is ortho. | 4-Nu-2-iodo-6-nitroaniline or 2-Nu-4-chloro-6-nitroaniline |

| Nitro Group Reduction | C6 (-NO2) | Can be selective to avoid dehalogenation. | 4-chloro-2-iodo-1,6-diaminobenzene |

| Cross-Coupling Reactions | C2 (Iodo) | Iodine is an excellent leaving group for Pd-catalyzed reactions. | Biaryls, alkynylated anilines, etc. |

Participation in Halogen Bonding

The presence of both chlorine and iodine atoms on the aromatic ring of this compound allows it to participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of this interaction depends on the polarizability of the halogen atom, with iodine typically forming stronger halogen bonds than chlorine.

Role in Palladium-Catalyzed Coupling Reactions

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.orglibretexts.org The differential reactivity of the C-I and C-Cl bonds is a key feature that allows for selective functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

This reactivity difference enables sequential cross-coupling reactions. For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the 2-position (originally bearing the iodine) by reacting this compound with a boronic acid in the presence of a palladium catalyst. The chloro group at the 4-position would remain intact under these conditions, available for a subsequent, typically more forcing, cross-coupling reaction. Other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination for C-N bond formation, can also be envisioned, targeting the more reactive C-I bond first. libretexts.org

Table 1: Reactivity in Palladium-Catalyzed Coupling Reactions

| Coupling Partner | Catalyst System | Reaction Type | Selective Site |

|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ / Base | Suzuki-Miyaura | C-I |

| Amine | Pd₂(dba)₃ / Ligand / Base | Buchwald-Hartwig | C-I |

Thermal Decomposition Pathways and Products

When subjected to high temperatures, this compound, like many nitroaromatic compounds, will undergo thermal decomposition. While specific studies on the detailed decomposition pathways of this exact molecule are not extensively documented in the provided search results, general principles for related compounds can be applied. The decomposition of the precursor, 4-chloro-2-nitroaniline, is known to produce toxic vapors of nitrogen oxides (NOx) and hydrogen chloride gas. nih.gov It is highly probable that the thermal decomposition of this compound would also generate these products, along with iodine-containing species.

The decomposition process is likely to initiate with the cleavage of the weakest bonds. The C-NO₂ and C-I bonds are expected to be the most labile under thermal stress. The nitro group can be a source of radicals, initiating complex decomposition cascades.

Table 2: Potential Thermal Decomposition Products

| Product | Origin |

|---|---|

| Nitrogen oxides (NOx) | Decomposition of the nitro group |

| Hydrogen chloride (HCl) | From the chloro substituent and hydrogen abstraction |

| Hydrogen iodide (HI) | From the iodo substituent and hydrogen abstraction |

Photoreactivity and Homolytic Cleavage of C-I Bonds

The photoreactivity of haloaromatic compounds is a well-established area of study. The carbon-iodine (C-I) bond is known to be particularly susceptible to homolytic cleavage upon irradiation with ultraviolet (UV) light. acs.org The energy from the absorbed photon can be sufficient to overcome the bond dissociation energy of the C-I bond, leading to the formation of an aryl radical and an iodine radical.

For this compound, irradiation with a suitable wavelength of light would likely lead to the selective cleavage of the C-I bond over the stronger C-Cl bond. The resulting 4-chloro-6-nitroanilino radical is a reactive intermediate that can undergo various subsequent reactions, such as hydrogen abstraction from the solvent or other molecules, or participation in radical-mediated cyclization or addition reactions. uni-regensburg.de The presence of the nitro group can also influence the photoreactivity, as nitroaromatic compounds themselves are photoactive and can undergo complex photochemical transformations. acs.orgnih.gov

The efficiency of this homolytic cleavage can be influenced by the solvent and the presence of other substances. This photoreactivity makes this compound a potential precursor for generating specific aryl radicals for use in synthetic chemistry. uni-regensburg.de

Applications in Organic Synthesis and Materials Science

Building Block in Complex Organic Molecule Synthesis

4-Chloro-2-iodo-6-nitroaniline serves as a foundational building block for constructing more complex molecular architectures. The presence of multiple, distinct functional groups allows for sequential and selective reactions. For instance, the nitro group can be reduced to an amine, the iodo group can be substituted via cross-coupling reactions, and the chloro group can undergo nucleophilic substitution, providing chemists with a powerful tool for molecular design.

This compound is particularly useful in the synthesis of heterocyclic compounds, which are central to many areas of chemistry. nih.gov The general strategy often involves the chemical transformation of the existing functional groups to facilitate cyclization reactions. For example, the reduction of the nitro group is a key step in preparing ortho-diamines, which are direct precursors to fused heterocyclic systems like benzimidazoles. nih.govorganic-chemistry.org

Table 1: Functional Groups and Their Synthetic Potential

| Functional Group | Type of Reactions | Potential Products |

|---|---|---|

| Nitro (-NO₂) | Reduction | Amino group (-NH₂) |

| Iodo (-I) | Suzuki-Miyaura Coupling, Sonogashira Coupling, etc. | Biaryl compounds, alkynylated derivatives |

| Chloro (-Cl) | Nucleophilic Aromatic Substitution | Ether, amine, or thioether linkages |

Precursor for Pharmaceutical Intermediates

In medicinal chemistry, this compound is a valuable precursor for synthesizing pharmaceutical intermediates. Its derivatives are explored in the development of new therapeutic agents. A significant application is in the synthesis of substituted benzimidazoles. researchgate.net Benzimidazole (B57391) is a prominent heterocyclic scaffold found in numerous FDA-approved drugs with a wide range of biological activities.

The synthesis of benzimidazole derivatives from this compound typically follows a two-step process:

Reduction of the Nitro Group : The nitro group is reduced to an amino group, commonly using reagents like iron powder in the presence of an acid (e.g., ammonium (B1175870) chloride or hydrochloric acid). nih.govgoogle.com This reaction converts the starting material into 4-chloro-6-iodo-benzene-1,2-diamine.

Cyclization : The resulting ortho-phenylenediamine is then condensed with a carboxylic acid, aldehyde, or a related derivative to form the imidazole (B134444) ring. organic-chemistry.orgmdpi.com This step, known as the Phillips condensation or other variations, yields a substituted benzimidazole. The specific substituent at the 2-position of the benzimidazole ring is determined by the choice of the condensation partner. researchgate.net

This synthetic route allows for the creation of a library of diversely substituted benzimidazoles, which can be screened for potential pharmacological activity. google.com

Role in Dye and Pigment Synthesis

Nitroanilines are a well-established class of intermediates in the manufacturing of dyes and pigments. industrialchemicals.gov.au Specifically, 4-chloro-2-nitroaniline (B28928) is used as a diazo component, known as Azoic Diazo Component 6 (or Red 3GL Base), in the production of certain azo pigments like C.I. Pigment Yellow 3 and C.I. Pigment Red 6. nih.gov

Following this established chemistry, this compound can also serve as a precursor in the synthesis of novel dyes. The primary amino group can be converted into a diazonium salt through treatment with nitrous acid. This highly reactive diazonium salt can then be coupled with various aromatic compounds (coupling components) to form intensely colored azo dyes. The presence of the chloro and iodo substituents on the phenyl ring can modulate the final color, as well as properties like lightfastness and solubility, making it a target for creating specialized colorants. sigmaaldrich.com The synthesis of 6-chloro-2,4-dinitroaniline is also important in the creation of disperse dyes for synthetic fibers. google.com

Development of Optoelectronic Materials

The structural framework of this compound, featuring an electron-donating amino group and electron-withdrawing nitro and halogen groups, is a classic "push-pull" system. This intramolecular charge-transfer characteristic is highly sought after in the design of organic materials for optoelectronic applications. logos-verlag.de Such molecules are investigated for use in technologies like organic light-emitting diodes (OLEDs) and organic solar cells. logos-verlag.de

Heterocyclic compounds derived from such precursors, like quinoxalines and phenazines, are crucial building blocks for these advanced materials. logos-verlag.deacs.org The ability to tune the electronic properties of the molecule by modifying its substituents allows for the precise engineering of the material's energy levels (HOMO/LUMO) and bandgap, which are critical for efficient device performance.

Materials with significant nonlinear optical (NLO) properties are essential for applications in optoelectronics, including high-speed information processing and optical switching. researchgate.net Organic molecules with large NLO responses typically possess a π-conjugated system linking strong electron donor and acceptor groups, which facilitates intramolecular charge transfer and leads to a large molecular hyperpolarizability (β). researchgate.net

While direct NLO studies on this compound are not extensively documented, its structural analogues like 4-chloro-2-nitroaniline and 2-iodoaniline (B362364) have been investigated for their NLO potential. researchgate.netukm.my The combination of the amino group (donor), the nitro group (acceptor), and the π-system of the benzene (B151609) ring in this compound provides the necessary electronic asymmetry for a significant NLO response. The halogen atoms (Cl and I) also influence the electronic properties and crystal packing, which can further enhance the bulk NLO effect. researchgate.net Theoretical and experimental studies on similar molecules have shown that they can exhibit second- and third-order NLO responses, making them promising candidates for future optical materials. researchgate.netlookchem.com

Table 2: Comparison of NLO-Relevant Properties in Aniline (B41778) Derivatives

| Compound | Key Structural Features | Potential NLO Application | Reference |

|---|---|---|---|

| This compound | Donor (-NH₂), Acceptors (-NO₂, -Cl, -I), π-system | Optical limiting, frequency conversion | Inferred from analogues |

| 3-Chloro-4-fluoroaniline | Donor (-NH₂), Acceptors (-Cl, -F), π-system | Optoelectronics | researchgate.net |

| 2-Iodoaniline | Donor (-NH₂), Acceptor (-I), π-system | Optical gadgets | researchgate.net |

Environmental Chemistry and Degradation Pathways

Environmental Fate and Persistence of Nitroanilines

Nitroanilines, as a class of chemical compounds, are known for their persistence in the environment. The presence of the nitro group, an electron-withdrawing functional group, along with the stability of the benzene (B151609) ring, makes these compounds generally resistant to oxidative degradation. nih.gov This inherent recalcitrance is often compounded by their toxicity, which can inhibit the microbial populations that would otherwise contribute to their breakdown. nih.gov

The environmental persistence of nitroanilines can be influenced by the presence and position of other substituents on the aromatic ring. Halogenation, for instance, can further increase the recalcitrance of these compounds. While specific data on 4-Chloro-2-iodo-6-nitroaniline is limited, studies on related compounds such as 2-chloro-4-nitroaniline (B86195) indicate poor biodegradability in aquatic environments and industrial sewage treatment plants. nih.govplos.org In general, nitroanilines are not expected to be major atmospheric contaminants but may be found in aqueous media, particularly near point sources of pollution. plos.org Their tendency to bind with humic substances in soil and sediment can limit their bioavailability and transport. plos.org

| Property | General Observation for Nitroanilines | Influencing Factors |

|---|---|---|

| Persistence | Generally persistent and resistant to degradation. nih.gov | Nitro group, aromatic ring stability, halogenation. nih.gov |

| Biodegradability | Often poor; can be toxic to microorganisms. nih.gov | Presence of specific microbial strains with degradation capabilities. nih.gov |

| Mobility | Can be present in aqueous systems; mobility is limited by binding to soil and sediment. plos.org | Soil composition, particularly humic substance content. plos.org |

| Bioaccumulation | Generally low potential for bioaccumulation. plos.org | Partition coefficient of the specific compound. plos.org |

Biodegradation Mechanisms

The biodegradation of nitroanilines, though often slow, can be initiated by various microorganisms. Early reports suggested that nitroanilines were resistant to microbial breakdown, but subsequent research has identified specific bacterial strains capable of degrading these compounds. nih.gov For instance, species of Pseudomonas and Rhodococcus have been shown to metabolize nitroanilines and their halogenated derivatives. plos.orgnih.gov

The microbial degradation of these compounds can occur under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, the initial steps often involve oxidative pathways, while anaerobic degradation typically proceeds through the reduction of the nitro group. nih.gov The ability of a microbial community to degrade a specific nitroaniline is dependent on the presence of appropriate enzymes and the environmental conditions. For a complex molecule like this compound, with multiple halogen substituents, the rate of microbial degradation is expected to be significantly hindered compared to simpler nitroanilines.

A key initial step in the aerobic microbial degradation of many nitroaromatic compounds is oxidative hydroxylation. nih.gov This reaction is often catalyzed by monooxygenase enzymes, which introduce a hydroxyl group onto the aromatic ring, leading to the elimination of the nitro group as nitrite (B80452). eaht.org For example, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. is initiated by a flavin-dependent monooxygenase that converts it to 4-amino-3-chlorophenol. plos.orgnih.gov This process of replacing the nitro group with a hydroxyl group makes the molecule more susceptible to subsequent enzymatic attack. eaht.org It is plausible that a similar mechanism could be the initial step in the degradation of this compound, although the presence of additional halogens might influence the regioselectivity and efficiency of the enzymatic reaction.